N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide
CAS No.: 1049952-08-0
Cat. No.: VC7075714
Molecular Formula: C18H21N3O4S2
Molecular Weight: 407.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049952-08-0 |
|---|---|
| Molecular Formula | C18H21N3O4S2 |
| Molecular Weight | 407.5 |
| IUPAC Name | N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C18H21N3O4S2/c1-25-12-7-9-13(10-8-12)27(23,24)21-11-3-5-15(21)17(22)20-18-19-14-4-2-6-16(14)26-18/h7-10,15H,2-6,11H2,1H3,(H,19,20,22) |
| Standard InChI Key | AGBRJGQJPQGBQG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NC4=C(S3)CCC4 |
Introduction
Synthesis
While specific synthesis details for this compound are unavailable in the provided results, related compounds featuring thiazole and sulfonamide groups are typically synthesized through multi-step reactions involving:
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Cyclization of precursors to form the thiazole core.
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Functionalization of the pyrrolidine ring with carboxamide groups.
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Introduction of the sulfonyl group via sulfonation reactions.
These reactions often utilize mild conditions and catalysts to ensure high yield and purity.
Potential Biological Activity
Compounds containing thiazole and sulfonamide groups are known for diverse biological activities, including:
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Antimicrobial: Thiazole derivatives often exhibit activity against bacterial and fungal pathogens .
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Anticancer: Sulfonamides have been explored for their antiproliferative effects on cancer cells by inhibiting enzymes or disrupting cellular signaling pathways .
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Anti-inflammatory: The structural features suggest potential as inhibitors of inflammatory mediators like cyclooxygenase or lipoxygenase .
Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C): Provides insights into the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption bands.
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X-ray Crystallography: Used for precise determination of three-dimensional molecular structure.
Research Implications
The compound's design suggests it could be a candidate for drug discovery programs targeting:
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Enzyme inhibition (e.g., kinases or proteases).
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Receptor modulation in cancer or inflammation pathways.
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Antimicrobial resistance mechanisms.
Further studies, including molecular docking, in vitro assays, and in vivo evaluations, would be necessary to validate its efficacy and safety profiles.
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